Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Overview
Description
Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-: is an organic compound with the molecular formula C10H10BrF3NO. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or bromine-containing reagents and trifluoromethylating agents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of bromine and trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, 2-bromo-: Similar structure but lacks the trifluoromethyl group.
Benzamide, N,N-dimethyl-: Lacks both the bromine and trifluoromethyl groups.
Benzamide, 2-bromo-N-methyl-: Contains a bromine atom but only one methyl group on the nitrogen.
Uniqueness: Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and specificity in various applications .
Biological Activity
Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-, is a synthetic organic compound characterized by its unique structure that includes bromine, trifluoromethyl, and dimethyl groups attached to a benzamide core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly in cancer research and anti-inflammatory studies.
- Molecular Formula : C10H9BrF4N
- Molecular Weight : Approximately 312.97254 g/mol
- Melting Point : Ranges from 188 to 190 °C
- Solubility : Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its binding affinity to specific enzymes and receptors. This modulation of biochemical pathways can lead to significant therapeutic effects, including apoptosis induction in cancer cells and anti-inflammatory responses.
Anticancer Properties
In vitro studies have demonstrated that Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- exhibits potent anticancer activity against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 5.2 | Induces apoptosis and cell cycle arrest |
HCT-116 (Colon) | 4.8 | Inhibits proliferation |
HeLa (Cervical) | 3.9 | Triggers programmed cell death |
The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression, leading to reduced viability of cancer cells .
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This action suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on Lung Cancer Cells :
A study conducted on A549 cells revealed that treatment with Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 5.2 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways. -
Anti-inflammatory Activity :
In another investigation focusing on inflammatory cytokines, the compound was found to significantly reduce IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in managing chronic inflammatory conditions.
Comparison with Similar Compounds
The unique structure of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- allows for comparison with structurally similar compounds:
Compound Name | Key Differences |
---|---|
2-Bromo-6-fluoro-N,N-dimethylbenzamide | Lacks trifluoromethyl group |
2-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | Does not have fluorine atom |
N,N-Dimethylbenzamide | Lacks halogen substituents affecting biological activity |
The presence of both trifluoromethyl and bromine groups contributes significantly to the biological efficacy of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- compared to its analogs.
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGILVIJYFJIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219824 | |
Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369835-95-9 | |
Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369835-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401219824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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